molecular formula C22H27BrN2O3 B2871065 3-(5-Bromo-2-methoxyphenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]propanamide CAS No. 1797701-50-8

3-(5-Bromo-2-methoxyphenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]propanamide

Cat. No.: B2871065
CAS No.: 1797701-50-8
M. Wt: 447.373
InChI Key: SQBAIPLYPDMBID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Bromo-2-methoxyphenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]propanamide is an organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a brominated aromatic ring and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-2-methoxyphenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]propanamide typically involves multiple steps. One common synthetic route starts with the bromination of 2-methoxyphenyl compounds, followed by the introduction of a piperidine ring through nucleophilic substitution reactions. The final step involves the formation of the propanamide linkage through amide bond formation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-2-methoxyphenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a de-brominated product.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while substitution of the bromine atom can result in various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(5-Bromo-2-methoxyphenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structure can be modified to create analogs that help in understanding the structure-activity relationships of various biological processes.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific receptors or enzymes, contributing to the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and chemical engineering.

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-methoxyphenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]propanamide involves its interaction with specific molecular targets. The brominated aromatic ring and piperidine moiety can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Bromo-2-methoxyphenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]acetamide
  • 3-(5-Bromo-2-methoxyphenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]butanamide
  • 3-(5-Bromo-2-methoxyphenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]pentanamide

Uniqueness

Compared to similar compounds, 3-(5-Bromo-2-methoxyphenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]propanamide stands out due to its specific combination of functional groups. The presence of both a brominated aromatic ring and a piperidine moiety provides unique chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(5-bromo-2-methoxyphenyl)-N-[4-(3-methoxypiperidin-1-yl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27BrN2O3/c1-27-20-4-3-13-25(15-20)19-9-7-18(8-10-19)24-22(26)12-5-16-14-17(23)6-11-21(16)28-2/h6-11,14,20H,3-5,12-13,15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBAIPLYPDMBID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)CCC3=C(C=CC(=C3)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.